2-Penten-4-yn-1-ol

Catalog No.
S9099842
CAS No.
M.F
C5H6O
M. Wt
82.10 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Penten-4-yn-1-ol

Product Name

2-Penten-4-yn-1-ol

IUPAC Name

(E)-pent-2-en-4-yn-1-ol

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2/b4-3+

InChI Key

TWJDCTNDUKKEMU-ONEGZZNKSA-N

Canonical SMILES

C#CC=CCO

Isomeric SMILES

C#C/C=C/CO

2-Penten-4-yn-1-ol is an organic compound with the molecular formula C5_5H6_6O. It features both an alkene and an alkyne functional group, which contributes to its reactivity and versatility as an intermediate in organic synthesis. The compound is characterized by a hydroxyl group attached to a carbon chain that includes a double bond (alkene) and a triple bond (alkyne) . Its CAS registry number is 5557-88-0, and it is known for its potential applications in various fields, including chemistry, biology, and medicine .

Due to its unique structure:

  • Oxidation: The compound can be oxidized to yield aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane, often using catalysts such as palladium on carbon or Lindlar’s catalyst for selective reduction.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Reagents like thionyl chloride or phosphorus tribromide are commonly used for this purpose .

Major Products from Reactions

  • Oxidation: Produces aldehydes or carboxylic acids.
  • Reduction: Yields alkenes or alkanes.
  • Substitution: Forms halides or other substituted derivatives.

Several methods exist for synthesizing 2-Penten-4-yn-1-ol:

  • Reaction of Ethynylmagnesium Bromide with Cinnamaldehyde: This method involves the use of ethynylmagnesium bromide as a reagent in tetrahydrofuran under a nitrogen atmosphere.
  • Acetylene Reaction with 3-Buten-1-Ol: Another common synthesis route is the reaction of 3-buten-1-ol with acetylene in the presence of suitable catalysts .

These methods can be scaled up for industrial production while maintaining appropriate safety measures.

2-Penten-4-yn-1-ol has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the silver-catalyzed cyclization of acetylenic alcohols.
  • Biology: Acts as an intermediate in synthesizing biologically relevant molecules.
  • Medicine: Plays a role in pharmaceutical synthesis, contributing to the development of new drugs.
  • Industry: Employed in producing fine chemicals and as a building block in organic synthesis .

The interaction studies related to 2-Penten-4-yn-1-ol primarily focus on its reactivity with other chemical species. Its dual functional groups (alkene and alkyne) enable it to participate in various addition and substitution reactions, which can be explored further in biological contexts to understand its potential therapeutic effects .

Several compounds share structural similarities with 2-Penten-4-yn-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
4-Pentyn-1-OlContains an alkyne but lacks an alkeneDoes not possess dual functional groups
3-Penten-1-YneHas similar components but different positioningDifferent arrangement of double and triple bonds
2-Buten-1-OlContains only an alkene groupLacks the alkyne functionality

Uniqueness of 2-Penten-4-yn-1-Ol: This compound stands out due to its combination of both alkene and alkyne functionalities, providing it with a broader range of reactivity compared to similar compounds. This versatility makes it particularly valuable in organic synthesis applications .

Catalytic asymmetric synthesis has emerged as a powerful strategy for obtaining enantiomerically enriched 2-penten-4-yn-1-ol. While direct reports on this specific compound are limited, methodologies developed for structurally related alkynols provide foundational insights. For instance, iridium-catalyzed allylic amination, as demonstrated in the synthesis of chiral heterocycles, offers a potential pathway. By employing chiral iridium complexes with phosphine ligands, enantioselective addition of nucleophiles to propargyl alcohols could be engineered to yield 2-penten-4-yn-1-ol with high stereocontrol.

Gold-catalyzed asymmetric autocatalysis represents another innovative approach. Research on pyrimidyl alkanols has shown that stochastic symmetry breaking in achiral substrates, combined with autocatalytic amplification, can generate enantioenriched products without external chiral inducers. Adapting this methodology to 2-penten-4-yn-1-ol synthesis would involve designing substrates capable of analogous self-amplifying stereochemical outcomes.

Catalyst TypeSubstrateYield (%)Enantiomeric Excess (%)Reference
Ir-phosphinePropargyl alcohol derivatives78–8588–92
Au-autocatalysisPyrimidine carbaldehyde analogues63–71>99.5 (post-amplification)

Palladium-catalyzed long-range isomerization of 2-penten-4-yn-1-ol represents a sophisticated mechanistic pathway that involves sequential migratory insertion and beta-hydride elimination processes [26] [27]. The fundamental mechanism operates through a chain-walking process where the palladium catalyst does not dissociate from the substrate during allylic alcohol isomerization, but disengages during alkenyl alcohol transformations when additional substituents are present on the alkyl chain [27].

The catalytic cycle initiates with the formation of an active palladium hydride species generated in situ [29]. This palladium hydride intermediate undergoes hydrometalation with the alkyne moiety of 2-penten-4-yn-1-ol, followed by repeated migratory insertion and beta-hydride elimination sequences that enable the metal center to traverse along the carbon chain [26] [27]. The process is thermodynamically driven by the refunctionalization of primary or secondary alcohols into aldehydes or ketones [29].

Experimental investigations have revealed that the isomerization mechanism proceeds through anti-nucleopalladation followed by beta-elimination pathways [26]. The reaction displays first-order kinetics with respect to palladium concentration, indicating that metal hydride formation represents the turnover-limiting step in the catalytic transformation [29]. Variable time normalization analysis has confirmed that the rate follows the power law: rate = k_observed[palladium]^1[substrate]^1 [29].

ParameterValueReference
Reaction Order in Palladium1 [29]
Activation Energy Range15-25 kcal/mol [26]
Turnover Frequency6.0 × 10^-1 M^-1s^-1 [29]

The mechanistic pathway demonstrates remarkable substrate tolerance, with olefin migration sustained over extended carbon chain lengths [29]. Deuterium labeling experiments have established the bidirectional nature of the isomerization reaction, with isotopic studies confirming that the palladium hydride participates directly in the product-forming tautomerization step [29].

Gold-Mediated Cyclization Reaction Dynamics

Gold-catalyzed cyclization of 2-penten-4-yn-1-ol and related enynol substrates proceeds through highly selective pathways that afford stereodefined dihydrofurans and fully substituted furans under mild reaction conditions [8]. The transformation utilizes gold(I) complexes bearing phosphine or N-heterocyclic carbene ligands, with the active species generated in situ by chloride abstraction upon treatment with silver salts bearing weakly coordinating anions [7].

The cyclization mechanism involves initial coordination of the gold(I) center to the alkyne moiety, forming an eta-2-alkyne-gold complex that activates the triple bond toward nucleophilic attack [7] [8]. The hydroxyl group of 2-penten-4-yn-1-ol subsequently undergoes intramolecular addition to the activated alkyne through either 5-exo-dig or 6-endo-dig pathways, depending on the substitution pattern and reaction conditions [7] [8].

Experimental evidence indicates that both the oxyauration and proto-demetalation steps exhibit high stereoselectivity [8]. The gold-catalyzed cyclization demonstrates exceptional chemoselectivity, proceeding efficiently in the presence of conjugated alkenes, isolated alkynes, and sensitive functional groups [8]. The transformation tolerates various substitution patterns on the enynol framework, with secondary alcohols affording substituted furans and tertiary alcohols yielding dihydrofuran products [7].

Cyclization ModeProduct TypeYield RangeSelectivity
5-exo-digDihydrofurans85-95%>95:5 E/Z [8]
6-endo-digSubstituted Furans80-92%>98% regioselectivity [7]

The reaction dynamics are influenced by the electronic properties of the gold catalyst and the nature of the counteranion [7]. Bulky phosphine ligands favor 6-endo-dig cyclization pathways, while N-heterocyclic carbene complexes promote 5-exo-dig cyclization products preferentially [7]. The use of non-coordinating anions such as tetrafluoroborate or hexafluoroantimonate enhances reaction yields by minimizing catalyst deactivation pathways [7].

Computational studies have revealed that the cyclization proceeds through concerted mechanisms involving pi-participation by the nucleophilic alkene moiety [7]. The gold center facilitates chloride ionization while avoiding direct elimination products, leading to the formation of cyclopropyl gold carbene intermediates that undergo subsequent rearrangement [7].

Computational Modeling of Transition States

Density functional theory calculations have provided detailed insights into the transition state structures and energetic profiles governing 2-penten-4-yn-1-ol transformations [34] [35]. Computational modeling using B3LYP/6-31G(d) and higher-level basis sets has revealed the mechanistic pathways for both isomerization and cyclization reactions [34] [35].

For palladium-catalyzed isomerization processes, DFT calculations indicate that the turnover-frequency-determining transition state corresponds to hydride transfer during imine reduction, while the turnover-frequency-determining intermediate represents the active catalyst complex [35]. The computed activation barriers range from 15.9 to 21.6 kcal/mol depending on the substrate configuration and reaction pathway [34].

Transition state modeling for gold-catalyzed cyclizations reveals that alkyne coordination to gold(I) occurs with minimal structural distortion of the metal complex [36]. The computational studies demonstrate that the cyclization transition state features partial encapsulation within dimeric catalyst assemblies, with aromatic substituents positioned in close proximity to developing positive charge [36].

Computational ParameterE-IsomerZ-IsomerReference
Activation Energy (kcal/mol)19.321.6 [34]
Kinetic Isotope Effect (kH/kD)1.051.67 [34]
Transition State Energy (kcal/mol)15.919.8 [34]

The energetic span model has been employed to identify rate-determining steps in the catalytic transformations [35]. Thermodynamic analysis reveals that alcohol oxidation and imine formation are endergonic processes, while subsequent reduction steps provide the thermodynamic driving force for the overall transformation [35]. The calculated turnover frequencies demonstrate reasonable agreement with experimental observations, supporting the validity of the proposed computational mechanisms [35].

Molecular dynamics simulations have elucidated the role of solvent effects and catalyst-substrate interactions in determining reaction selectivity [36]. The computations indicate that stabilizing aromatic interactions between catalyst and substrate contribute significantly to enantiocontrol in asymmetric variants of these transformations [36].

Beta-Hydride Elimination Processes in Isomerization

Beta-hydride elimination represents a fundamental mechanistic step in palladium-catalyzed isomerization of 2-penten-4-yn-1-ol, occurring as a consequence of the kinetic instability of organo-transition metal complexes [23] [25]. This process involves the conversion of metal-alkyl centers to corresponding metal-hydride-alkene complexes through a concerted mechanism requiring an empty coordination site cis to the alkyl group [21].

The beta-hydride elimination pathway necessitates the presence of a carbon-hydrogen bond beta to the metal center and coordinative unsaturation of the palladium complex [21] [23]. For 2-penten-4-yn-1-ol substrates, the elimination process can occur from sp3-carbon centers adjacent to the metal-bound carbon, facilitating the migration of the palladium center along the carbon framework [21] [25].

Mechanistic investigations have revealed that beta-hydride elimination from sp2-carbon centers represents a less common but mechanistically significant pathway [25]. Recent computational and experimental studies demonstrate that beta-vinylic hydrogen elimination from allylic palladium intermediates can occur under specific reaction conditions, providing access to allene products through novel mechanistic manifolds [25].

Elimination TypeCarbon HybridizationActivation BarrierProduct Type
Classicalsp312-18 kcal/molAlkenes [21]
Vinylicsp218-25 kcal/molAllenes [25]
Allylicsp2-sp315-22 kcal/molDienes [23]

The kinetics of beta-hydride elimination processes exhibit strong dependence on the electronic properties of ancillary ligands and the steric environment around the metal center [23]. Electron-donating ligands generally accelerate elimination by increasing electron density at the metal, while sterically bulky substituents can inhibit the process by restricting access to the required coordination geometry [23].

Isotope effect studies have confirmed the concerted nature of beta-hydride elimination in 2-penten-4-yn-1-ol isomerization [23]. Primary kinetic isotope effects ranging from 2.1 to 3.4 support a transition state involving simultaneous carbon-hydrogen bond breaking and metal-hydrogen bond formation [23]. The stereochemical outcome of elimination follows syn-geometry requirements, with the hydrogen and metal departing from the same face of the molecular plane [21] [23].

Natural Product Synthesis via Cycloaddition Reactions

The application of 2-penten-4-yn-1-ol in natural product synthesis through cycloaddition reactions represents a significant advancement in synthetic methodology, particularly in the construction of complex polyacetylenic natural products [3] [4]. The compound's enyne structure provides an ideal framework for participating in various cycloaddition processes, including ring-closing metathesis, enyne metathesis, and Diels-Alder reactions.

In the synthesis of polyacetylenic compounds isolated from Solidago altissima, 2-penten-4-yn-1-ol serves as a key building block for constructing complex acetylenic frameworks [3]. The synthetic strategy involves the disconnection of natural products into enyne units, where 2-penten-4-yn-1-ol functions as a fundamental building block for assembling the required molecular architecture [3]. This approach has enabled the synthesis of compounds such as methyl 10-(2-methyl-2-butenoyloxy)-(2Z, 8Z)-2, 8-decadiene-4, 6-diynoate, demonstrating the compound's utility in constructing stereoselectively complex polyacetylene structures.

Ring-closing enyne metathesis applications of 2-penten-4-yn-1-ol have proven particularly valuable in natural product synthesis [4]. The compound participates in ruthenium-catalyzed metathesis reactions that enable the formation of complex cyclic structures while maintaining stereochemical control [4]. These reactions proceed through well-defined mechanistic pathways involving ruthenium carbene intermediates, allowing for predictable and efficient synthetic transformations.

The synthesis of strongylodiol-G, a naturally occurring acetylenic alcohol derived from marine sponges, exemplifies the power of 2-penten-4-yn-1-ol in complex natural product synthesis [5]. The total synthesis involves nine steps and utilizes the compound as a terminal alkyne source for constructing the required polyacetylenic framework [5]. Key transformations include ionic liquid-mediated reactions and tetrahydropyranylation processes that demonstrate the compound's compatibility with diverse reaction conditions.

Cross enyne metathesis applications have extended the utility of 2-penten-4-yn-1-ol to the synthesis of amphidinolide E and related natural products [4]. These methodologies involve chemoselective cross metathesis reactions with alkenes, followed by further metathesis processes to construct complex triene systems [4]. The approach demonstrates yields ranging from 65 to 85 percent while enabling the construction of side chains essential for natural product synthesis.

Natural Product TargetCycloaddition TypeBuilding Block RoleYield Range (%)Synthetic Steps
FostriecinRing-closing metathesisAlkyne unit precursor29-6327-31
Solidago altissima compoundsEnyne metathesisEnyne component71-829-12
Strongylodiol-GAlkynylation cascadeTerminal alkyne source80-949
Amphidinolide ECross enyne metathesisSide chain building block65-8515-20
Various polyacetylenesDiels-Alder reactionsDienyne component45-788-15

Functional Material Building Block Applications

2-Penten-4-yn-1-ol demonstrates significant potential as a building block for functional materials, with applications spanning polymer chemistry, electronics, and industrial processing [7] [8]. The compound's unique combination of alkene and alkyne functionalities provides enhanced reactivity compared to similar compounds, making it particularly valuable for materials applications requiring specific electronic and mechanical properties.

In polymer chemistry applications, 2-penten-4-yn-1-ol serves as a versatile building block for cross-linking agents and polymer backbone construction . The presence of both double and triple bonds enhances the compound's electrophilicity, making it significantly more reactive in cycloaddition reactions than analogous compounds lacking this conjugated system . This enhanced reactivity enables the formation of highly cross-linked polymer networks with improved mechanical properties and thermal stability.

The compound's application in insulating materials development stems from its high electrical resistivity in the solid state . Unlike analogous compounds containing polar ketone groups, 2-penten-4-yn-1-ol exhibits suitable electrical properties for insulating applications, making it valuable for molecular electronics and advanced materials development . The lower boiling point compared to symmetric analogs reflects reduced intermolecular forces, which can be advantageous in processing applications.

Industrial applications of 2-penten-4-yn-1-ol include its use as an anti-foaming agent in oil and gas processing operations [7] [8]. Research has demonstrated 80 to 82 percent efficiency in suppressing foam formation, providing significant improvements in industrial processing operations [7]. The compound's surface-active properties enable effective foam control while maintaining compatibility with existing processing equipment and procedures.

Corrosion inhibition applications represent another significant functional material application of 2-penten-4-yn-1-ol [7] [8]. The compound demonstrates effective inhibitory activity against components that form salt deposits in circulating water systems, with selective retention of metal cations reaching 87 percent [8]. These properties have been successfully applied in industrial settings, including cement manufacturing facilities, where the compound provides effective protection against biocorrosion and salt deposition.

The compound's effectiveness as a biocide in biological corrosion applications has been demonstrated against various microorganisms responsible for steel and metal equipment degradation [7]. Research indicates that 2-penten-4-yn-1-ol provides 80 to 82 percent disinfection efficiency against bacteria and fungi that induce biocorrosion, including species from families Micrococcaceae, Pseudomonaceae, and Rhodococcaceae [7].

Material TypeApplication DomainKey PropertyPerformance IndicatorIndustrial Relevance
Polymer Building BlocksMaterials ScienceConjugated system reactivityEnhanced electrophilicityHigh
Cross-linking AgentsPolymer ChemistryDual functional groupsImproved cross-linkingHigh
Insulating MaterialsElectronicsHigh electrical resistivitySuitable resistivityModerate
Anti-foaming AgentsIndustrial ProcessingSurface activity80-82% efficiencyHigh
Corrosion InhibitorsMetal ProtectionMetal complexation87% metal retentionHigh

Chiral Intermediate Generation for Pharmaceutical Synthesis

The generation of chiral intermediates from 2-penten-4-yn-1-ol has become increasingly important in pharmaceutical synthesis, particularly for the development of bioactive compounds requiring high enantioselectivity [9] [10]. The compound serves as a precursor for various chiral acetylenic derivatives that are found in numerous bioactive compounds and demonstrate versatility as functional groups in organic chemistry.

Asymmetric propargylic substitution reactions utilizing 2-penten-4-yn-1-ol have enabled the collective synthesis of seven biologically active pharmaceutical compounds [9]. The methodology employs enantioselective nickel and Lewis acid catalysis to achieve propargylic substitution from simple achiral materials under mild conditions [9]. This approach has been successfully applied to the synthesis of thiohexital, thiopental, pentobarbital, and other pharmaceutically relevant compounds, demonstrating enantioselectivities exceeding 90 percent.

The importance of chiral intermediate generation from 2-penten-4-yn-1-ol extends to barbituric acid derivative synthesis, where the alkyne functionality and barbituric acid moiety provide sites for further synthetic elaboration [9]. Barbiturate derivatives occupy a special position in pharmaceutical chemistry due to their sedative and anesthetic properties, making the efficient synthesis of chiral intermediates particularly valuable for drug development applications.

Catalytic asymmetric synthesis methodologies have been developed specifically for obtaining enantiomerically enriched 2-penten-4-yn-1-ol derivatives [10]. The ProPhenol and dimethylzinc catalytic system provides a bifunctional catalyst that activates both reagents simultaneously, leading to high enantioselectivity in the formation of acetylene alcohols [10]. This methodology achieves yields ranging from 78 to 98 percent while maintaining excellent stereochemical control.

The application of 2-penten-4-yn-1-ol in pharmaceutical intermediate synthesis extends beyond individual compound preparation to encompass broader synthetic strategies . The compound's dual functional groups enable participation in various addition and substitution reactions, providing versatility in accessing diverse pharmaceutical targets . Research has demonstrated the compound's utility as a reagent in silver-catalyzed cyclization reactions and in studies related to acetylenic epoxides, further expanding its pharmaceutical applications [12].

Lewis acid catalysis systems have proven particularly effective for chiral intermediate generation from 2-penten-4-yn-1-ol [10]. The catalytic system functions through formation of a stable bisrux complex that serves as an active catalyst, facilitating hydrogen exchange and creating reactive intermediates essential for subsequent alkynylation reactions [10]. This approach enables the synthesis of chiral intermediates with enantioselectivities ranging from 75 to 98 percent, depending on reaction conditions and substrate structure.

Pharmaceutical TargetSynthetic MethodEnantioselectivity (% ee)Catalyst SystemSynthetic Utility
Barbituric acid derivativesAsymmetric propargylic substitution>90Nickel/Lewis acidSeven compound synthesis
Thiohexital precursorsEnantioselective reduction85-95Reduction catalystsSedative drug precursor
Thiopental analogsCatalytic asymmetric synthesis>99OrganocatalystsAnesthetic intermediate
Pentobarbital intermediatesChiral resolution80-90Resolution agentsCNS drug building block
General chiral alcoholsLewis acid catalysis75-98ProPhenol/Me₂ZnVersatile intermediate

The neuroprotective effects of derivatives synthesized from 2-penten-4-yn-1-ol have been demonstrated in research involving corticosterone-injured cells . Studies have shown that certain derivatives can inhibit apoptosis by modulating the expression of apoptosis-related proteins, with significant increases in anti-apoptotic protein expression observed at concentrations of 10 micromolar . These findings highlight the potential for pharmaceutical development based on chiral intermediates derived from 2-penten-4-yn-1-ol.

Synthesis MethodReaction ConditionsYield Range (%)ScalabilityKey Advantage
Ethynylmagnesium bromide + cinnamaldehydeTHF, nitrogen atmosphere70-85Laboratory scaleSimple reagents
ProPhenol/Me₂Zn catalytic systemTHF, -5 to 0°C, 24h78-98Laboratory to pilotHigh enantioselectivity
Silver-catalyzed cyclizationAg catalyst, mild conditions60-80Limited scaleMild conditions
Palladium-catalyzed couplingPd catalyst, various conditions65-94Industrial applicableVersatile coupling
Stille cross-couplingVinyl stannane, 82% yield82-85Industrial scaleReliable methodology

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

82.041864811 g/mol

Monoisotopic Mass

82.041864811 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

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